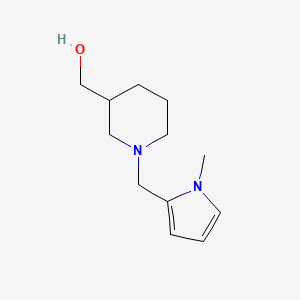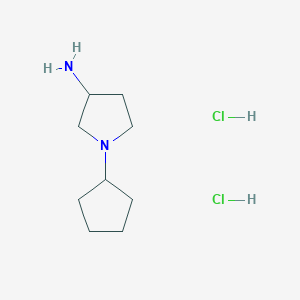
1-Cyclopentyl-3-pyrrolidinamine dihydrochloride
Vue d'ensemble
Description
“1-Cyclopentyl-3-pyrrolidinamine dihydrochloride”, also known as CPP, is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle . It has an empirical formula of C10H22Cl2N2 and a molecular weight of 241.20 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.Cl.NCC1CCN(C1)C2CCCC2 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 241.20 . The InChI key isOICYPCDWUKQPPA-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Novel Synthetic Pathways
Researchers have developed innovative synthetic methods that leverage the structural characteristics of cyclopentyl and pyrrolidinamine derivatives. For instance, cyclopentyl annealed pyridines and tetrahydroquinolines have been synthesized via a one-pot multi-component process, showcasing the compound's utility in constructing complex heterocyclic structures (Yehia, Polborn, & Müller, 2002).
Pharmaceutical Research
The compound has found applications in the synthesis of pharmaceuticals, such as the fourth generation Cefpirome, highlighting its importance in medicinal chemistry and drug development (Fu Chun, 2007).
Mechanistic Studies
Research into the mechanisms underlying synthetic reactions involving cyclopentyl and pyrrolidinamine derivatives has been significant. For example, cyclopenta[b]pyrroles have been produced through the reaction of triazines with cyclobutanone, indicating a complex mechanism involving cycloaddition and ring rearrangement (Ye et al., 2010).
Catalysis and Material Science
Enantioselective Synthesis
The compound's derivatives have been employed in enantioselective synthesis, demonstrating its utility in creating chirally pure substances. This is particularly relevant in the synthesis of biologically active molecules and natural product analogs (Narayan et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-5-6-11(7-8)9-3-1-2-4-9;;/h8-9H,1-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYSZZHSZLRWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



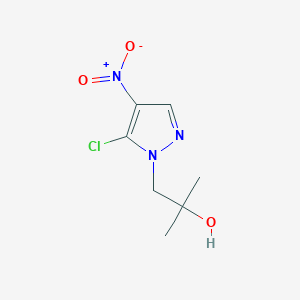

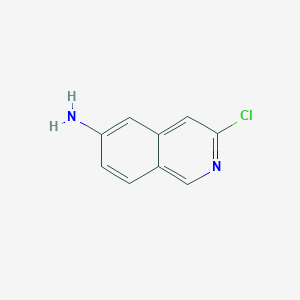

![Methyl 3-[(piperidin-4-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473471.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)
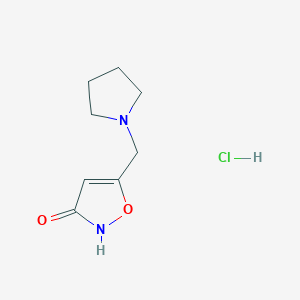

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)

